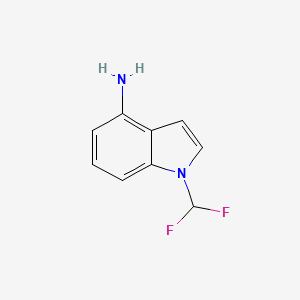

1-(difluoromethyl)-1H-indol-4-amine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(difluoromethyl)indol-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2N2/c10-9(11)13-5-4-6-7(12)2-1-3-8(6)13/h1-5,9H,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZMIEJOCXPSEQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CN(C2=C1)C(F)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 Difluoromethyl 1h Indol 4 Amine and Its Functional Analogs

Direct Difluoromethylation Strategies for Indole (B1671886) Rings

The introduction of a difluoromethyl group onto the indole nucleus can be achieved through various strategies, including direct C-H difluoromethylation, the use of specific difluoromethylating reagents, and modern catalytic methods.

C-H Difluoromethylation Approaches on Indole Systems

Direct C-H difluoromethylation of indoles represents an atom-economical and efficient approach. While C-2 and C-3 positions are typically more reactive, methodologies for targeting other positions, including the N-1 position, have been developed. These methods often involve the generation of a difluoromethyl radical, which then reacts with the indole nucleus.

Exploration of Electrophilic and Nucleophilic Difluoromethylating Reagents

A variety of reagents have been developed for the introduction of the difluoromethyl group. These can be broadly categorized as electrophilic, nucleophilic, and radical precursors.

Nucleophilic Difluoromethylating Reagents: These reagents are particularly useful for the N-difluoromethylation of indoles. A common method involves the deprotonation of the indole nitrogen with a base, followed by reaction with a difluoromethyl source. Chlorodifluoromethane (B1668795) (CHClF2) has been used as a difluoromethylating agent under phase-transfer catalysis conditions. Another effective nucleophilic reagent is (difluoromethyl)trimethylsilane (B44995) (TMSCF2H), which can react with N-unsubstituted indoles in the presence of a suitable activator.

Electrophilic Difluoromethylating Reagents: These reagents are designed to deliver a "CF2H+" equivalent. S-(Difluoromethyl)diarylsulfonium salts are examples of electrophilic reagents that can transfer a difluoromethyl group to nucleophiles. nih.gov However, their application for the direct N-difluoromethylation of indoles can be limited due to the competing reactivity of the indole ring carbons.

| Reagent Type | Example Reagent | Typical Reaction Conditions |

| Nucleophilic | Chlorodifluoromethane (CHClF2) | Phase-transfer catalyst, strong base |

| Nucleophilic | (Difluoromethyl)trimethylsilane (TMSCF2H) | Fluoride source (e.g., TBAF) or base |

| Electrophilic | S-(Difluoromethyl)diarylsulfonium salts | Organic solvent, often with a base |

Radical-Mediated and Photoredox Catalysis in Difluoromethylation

Radical-mediated processes have emerged as powerful tools for difluoromethylation. These methods often utilize reagents that can generate a difluoromethyl radical (•CHF2) under thermal or photochemical conditions. Sodium difluoromethanesulfinate (CF2HSO2Na) is a widely used precursor for the •CHF2 radical.

Visible-light photoredox catalysis has significantly advanced the field of radical difluoromethylation. nih.gov This strategy employs a photocatalyst that, upon excitation with visible light, can initiate a single-electron transfer (SET) process with a suitable difluoromethyl precursor to generate the difluoromethyl radical. This radical can then engage in reactions with the indole substrate. For instance, the combination of a photoredox catalyst and a difluoromethyl source like bromodifluoromethane (B75531) or difluoromethyl sulfones can achieve the difluoromethylation of various organic molecules, including heterocycles like indole. researchgate.net

| Method | Catalyst/Initiator | Difluoromethyl Source | Key Features |

| Radical-mediated | Thermal initiators (e.g., AIBN) | CF2HSO2Na | Often requires elevated temperatures |

| Photoredox Catalysis | Ru(bpy)3Cl2, Ir(ppy)3 | BrCF2H, CF2HSO2Na | Mild reaction conditions, high functional group tolerance |

Regioselective Introduction of the Amine Moiety at the Indole C-4 Position

The introduction of an amine group at the C-4 position of the indole ring is a significant synthetic challenge due to the inherent reactivity of other positions (N-1, C-3, and C-2). nih.gov Several strategies have been developed to achieve this regioselectivity, often involving either the use of pre-functionalized indole precursors or directed C-H activation methods.

Amination Reactions on Functionalized Indole Precursors

A common and reliable approach to synthesize 4-aminoindoles is to start with an indole ring that is already functionalized at the C-4 position. A widely used precursor is 4-nitroindole (B16737). The nitro group can be introduced through nitration of the indole, although controlling the regioselectivity can be challenging. Once 4-nitroindole is obtained, the nitro group can be readily reduced to an amine group using various reducing agents, such as catalytic hydrogenation (e.g., H2/Pd-C), or metals in acidic media (e.g., Fe/HCl, SnCl2/HCl). google.com

Another strategy involves the use of a leaving group at the C-4 position, such as a halogen. A 4-haloindole can then undergo a nucleophilic aromatic substitution or a transition-metal-catalyzed amination reaction (e.g., Buchwald-Hartwig amination) to introduce the amine functionality.

A synthetic route to 4-aminoindole (B1269813) starting from 2-methyl-3-nitroaniline (B147196) has been reported, which involves an acetyl protection of the amine, followed by cyclization to form the indole ring, and subsequent reduction of the nitro group. google.com

| Precursor | Reaction Type | Reagents |

| 4-Nitroindole | Reduction | H2/Pd-C, Fe/HCl, SnCl2 |

| 4-Haloindole | Buchwald-Hartwig Amination | Pd catalyst, ligand, base, amine source |

| 2-Methyl-3-nitroaniline | Multi-step synthesis | Acetic anhydride (B1165640), DMF-DMA, reducing agent |

Direct C-H Amination Methodologies for Indoles

Direct C-H amination offers a more step-economical route to aminated indoles. However, achieving regioselectivity at the C-4 position is a significant hurdle. rsc.orgnih.gov Most direct C-H functionalization methods for indoles favor the C-2 or C-3 positions. To overcome this, directing group strategies are often employed. nih.gov A directing group, typically installed at the N-1 position of the indole, can coordinate to a transition metal catalyst and direct the C-H activation and subsequent amination to the adjacent C-7 position or, with specifically designed directing groups and reaction conditions, to the more remote C-4 position. nih.gov

| Catalyst System | Directing Group | Amine Source |

| Rhodium(III) | N-pyridyl, N-picolinamide | Dioxazolones |

| Palladium(II) | N-P(O)tBu2, C3-pivaloyl | Various amine sources |

Proposed Synthetic Route for 1-(difluoromethyl)-1H-indol-4-amine

Based on the methodologies discussed, a plausible synthetic route for 1-(difluoromethyl)-1H-indol-4-amine would likely involve a multi-step sequence. A direct C-4 amination of pre-formed 1-(difluoromethyl)-1H-indole is challenging due to regioselectivity issues. Therefore, a more practical approach would be:

Synthesis of 4-Nitroindole: Start with the synthesis of 4-nitroindole, which can be prepared through various established methods.

N-Difluoromethylation: The N-H of 4-nitroindole can be deprotonated with a suitable base, followed by reaction with a nucleophilic difluoromethylating agent like chlorodifluoromethane or a related reagent to yield 1-(difluoromethyl)-4-nitro-1H-indole.

Reduction of the Nitro Group: The final step would involve the reduction of the nitro group of 1-(difluoromethyl)-4-nitro-1H-indole to the desired amine using standard reduction conditions, affording 1-(difluoromethyl)-1H-indol-4-amine.

This proposed pathway leverages well-established reactions for both N-difluoromethylation and nitro group reduction, offering a reliable, albeit multi-step, approach to the target compound.

N-Difluoromethylation of the Indole Nitrogen

The direct introduction of a difluoromethyl group onto the nitrogen atom of the indole ring is a crucial step in the synthesis of 1-(difluoromethyl)-1H-indol-4-amine. This transformation requires specific reagents and conditions to achieve efficient and selective N-C(F)F bond formation.

Several reagents have been developed for the difluoromethylation of N-heterocycles. A common and cost-effective source of difluorocarbene (:CF2), the reactive intermediate in many of these reactions, is chlorodifluoromethane (CHClF2, Freon 22). The reaction is typically performed in the presence of a base, such as sodium hydride or potassium hydroxide, in a polar aprotic solvent like DMF. univ.kiev.ua

Another effective reagent is bromodifluoroacetyl-triphenylphosphonium bromide, which can be used under milder conditions. More recently, reagents like sodium difluoromethanesulfinate (HCF2SO2Na) have been employed in electrochemical methods for the C-2 difluoromethylation of indoles, a reaction that proceeds via a radical pathway. rsc.org For N-difluoromethylation, however, methods generating difluorocarbene are more prevalent. A study on the N-difluoromethylation of various substituted indoles demonstrated the feasibility of this reaction with both electron-donating and electron-withdrawing groups on the indole ring. univ.kiev.ua

A plausible synthetic route to 1-(difluoromethyl)-1H-indol-4-amine would involve the initial synthesis of 4-nitroindole, followed by N-difluoromethylation, and subsequent reduction of the nitro group to an amine. The synthesis of 4-nitroindole can be achieved from 2-methyl-3-nitroaniline through a reaction with an orthoformate and subsequent cyclization. orgsyn.orgguidechem.com Alternatively, 4-aminoindole can be synthesized directly and then subjected to N-difluoromethylation, although protection of the amino group might be necessary. biosynth.comrsc.orggoogle.comoup.com

| Reagent | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Chlorodifluoromethane (CHClF2) | Base (e.g., NaH, KOH), DMF, elevated temperature | Cost-effective, readily available | Requires high temperature, potential safety concerns with NaH/DMF |

| Bromodifluoroacetyl-triphenylphosphonium bromide | Milder conditions | Improved safety profile | More expensive reagent |

| (Difluoromethyl)trimethylsilane (TMSCF2H) | Fluoride source (e.g., TBAF), THF | Good functional group tolerance | Reagent cost |

| Diethyl bromodifluoromethylphosphonate (BrCF2P(O)(OEt)2) | Base, mild conditions | High efficiency | Reagent is a specialty chemical |

The N-difluoromethylation of indoles with reagents like chlorodifluoromethane proceeds through the in-situ generation of difluorocarbene (:CF2) via alpha-elimination. The indole nitrogen, being nucleophilic, attacks the electrophilic difluorocarbene to form an ylide intermediate. This intermediate is then protonated by a proton source in the reaction mixture to yield the N-difluoromethylated product.

The reaction of difluorocarbene with nucleophiles is generally fast. In the case of heteroatom nucleophiles, the reaction is often faster than the competing reaction of the carbene with the base used for its generation. cas.cn The singlet ground state of difluorocarbene is stabilized by π-donation from the fluorine atoms, which renders it a moderately electrophilic species that reacts readily with electron-rich nucleophiles like the indole nitrogen. cas.cnacs.org

Recent studies have also explored photoinduced, catalyst-free difluoromethylation-cyclization reactions of indole derivatives. These reactions can proceed through the formation of an electron donor-acceptor (EDA) complex between the indole derivative and the difluoromethyl source, followed by a single-electron transfer (SET) process to generate a difluoromethyl radical. rsc.org While this particular method leads to cyclized products, it highlights the diverse mechanistic pathways available for the functionalization of indoles with difluoromethyl groups. Transition-metal difluorocarbene complexes have also been studied, which could open up new catalytic pathways for difluoromethylation reactions in the future. rsc.org

Convergent and Divergent Synthetic Pathways to Complex Derivatives

The synthesis of complex derivatives of 1-(difluoromethyl)-1H-indol-4-amine can be approached through both convergent and divergent strategies.

A convergent synthesis involves the separate synthesis of key fragments of the target molecule, which are then coupled together in the later stages of the synthesis. For example, a functionalized 1-(difluoromethyl)-1H-indol-4-amine core could be prepared and then coupled with various side chains or ring systems. This approach is often more efficient for creating a library of analogs with modifications at a specific position. A visible light-driven [4+1]-annulation approach for the synthesis of functionalized indolines from alkyl aryl tertiary amines and diazoesters is an example of a convergent strategy that could be adapted for creating complex indole derivatives. chemrxiv.orgnih.govchemrxiv.org

A divergent synthesis , on the other hand, starts from a common intermediate that is elaborated into a variety of different target molecules through different reaction pathways. This strategy is particularly powerful for generating structural diversity and exploring a wider chemical space. digitellinc.comacs.orgnih.gov For instance, a common precursor like 1-(difluoromethyl)-4-aminoindole could be diversified at the amino group or at other positions on the indole ring to generate a library of compounds. rsc.org The divergent total syntheses of various indole alkaloids from a common intermediate showcase the power of this approach. digitellinc.comacs.orgthieme-connect.comrsc.org

| Strategy | Description | Advantages | Disadvantages |

|---|---|---|---|

| Convergent | Key fragments are synthesized separately and then combined. | Higher overall yield, easier purification of intermediates. | May require more complex coupling reactions in later stages. |

| Divergent | A common intermediate is transformed into multiple target molecules. | Efficient for generating libraries of related compounds, explores chemical space broadly. | Overall yield for each target molecule may be lower. |

Considerations for Process Optimization and Scalability in Academic Synthesis

While the primary goal of academic synthesis is often the novel creation of molecules, considerations for process optimization and scalability are becoming increasingly important. For the synthesis of 1-(difluoromethyl)-1H-indol-4-amine, several factors should be considered for a more efficient and potentially scalable process.

The choice of starting materials and reagents is critical. Using readily available and inexpensive starting materials, such as 2-methyl-3-nitroaniline for the synthesis of the 4-nitroindole precursor, is advantageous. guidechem.com Similarly, employing a cost-effective difluoromethylating agent like CHClF2 is preferable for larger-scale synthesis, provided safety concerns can be adequately addressed. univ.kiev.ua

Reaction conditions should be optimized to maximize yield and minimize side products. This includes factors such as solvent, temperature, reaction time, and the choice of base or catalyst. For instance, in the Fischer indole synthesis, a common method for preparing the indole core, the choice of acid catalyst is crucial. alfa-chemistry.comrsc.orgrsc.orgorganic-chemistry.org While strong acids and high temperatures are often used, milder conditions are being developed to improve the sustainability of the process. rsc.org

The scalability of N-alkylation reactions on heterocycles like indazoles (an analog of indoles) has been studied, highlighting the importance of thermodynamic control to achieve high selectivity. nih.govresearchgate.netrsc.org Such studies provide valuable insights for scaling up the N-difluoromethylation of 4-aminoindole. Furthermore, chemoselective N-alkylation of indoles in aqueous microdroplets has been reported as a novel method, although its scalability for preparative synthesis is still under development. stanford.eduresearchgate.net

Article on the Chemical Transformations of 1-(difluoromethyl)-1H-indol-4-amine Forthcoming

An in-depth article detailing the reactivity and mechanistic understanding of the chemical transformations of the compound 1-(difluoromethyl)-1H-indol-4-amine is currently under development. Extensive literature searches have been conducted to gather specific data on the chemical behavior of this molecule, focusing on reactions at both the indole nitrogen (N-1) and the primary amine at the C-4 position.

The planned article will be structured to provide a comprehensive overview of key transformations, adhering to a rigorous scientific framework. The main sections will explore:

Chemical Transformations Involving the Indole Nitrogen (N-1): This section is slated to cover N-alkylation and N-arylation reactions, as well as the formation of N-substituted heterocycles.

Reactions at the Primary Amine Moiety (C-4 Position): This part of the article will delve into acylation and sulfonylation reactions, various alkylation and reductive amination strategies, and cyclization reactions that lead to the formation of fused ring systems.

Despite thorough investigation, specific experimental data and detailed research findings exclusively centered on the reactivity of 1-(difluoromethyl)-1H-indol-4-amine are not yet available in the public domain. While general principles of indole and amine reactivity are well-established, specific examples and data tables for this particular compound could not be located in the current body of scientific literature.

The forthcoming article will, therefore, be based on established principles of organic chemistry and draw parallels from closely related structures where applicable, while clearly noting the absence of direct experimental evidence for the title compound. The aim is to provide a predictive but scientifically grounded overview of its expected chemical behavior.

Further research is required to experimentally validate the reactivity of 1-(difluoromethyl)-1H-indol-4-amine and to generate the specific data needed for a complete and detailed analysis as outlined.

Reactivity and Mechanistic Understanding of Chemical Transformations of 1 Difluoromethyl 1h Indol 4 Amine

Chemical Behavior and Transformations of the Difluoromethyl Group

The introduction of a difluoromethyl (-CHF₂) group at the N1 position of the indole (B1671886) ring profoundly influences the electronic properties and reactivity of the entire molecule, including the adjacent 4-amino group. This section details these effects, particularly concerning basicity, hydrogen bonding, and bioisosteric properties.

The basicity of an aromatic amine is determined by the availability of the nitrogen's lone pair of electrons to accept a proton. In aniline (B41778), the lone pair is partially delocalized into the benzene (B151609) ring's π-system, rendering it a weaker base than aliphatic amines wikipedia.orgchemistrysteps.comlibretexts.org. For 1-(difluoromethyl)-1H-indol-4-amine, two key factors modulate the basicity of the 4-amino group: the inherent properties of the 4-aminoindole (B1269813) core and the strong electron-withdrawing nature of the N1-difluoromethyl substituent.

Aromatic amines are generally weak bases, with the pKₐ of the conjugate acid of aniline being approximately 4.6 wikipedia.orgvcalc.com. Substituents on the aromatic ring can either increase or decrease this basicity. Electron-donating groups enhance basicity, while electron-withdrawing groups decrease it by further delocalizing or pulling the nitrogen's lone pair, making it less available for protonation libretexts.orgjournaleras.commasterorganicchemistry.com.

| Compound | Substituent (at C4) | pKₐ of Conjugate Acid |

|---|---|---|

| Aniline | -H | 4.6 wikipedia.orgvcalc.com |

| 4-Fluoroaniline | -F | 4.65 nih.govchemicalbook.com |

| 4-(Trifluoromethyl)aniline | -CF₃ | 2.76 |

As shown in the table, while a single fluorine atom has a mild effect, the strongly electron-withdrawing trifluoromethyl group drastically reduces the basicity of aniline. The difluoromethyl group is expected to have a similar, albeit slightly less pronounced, effect. This reduced basicity impacts the reactivity of the amine group, making it less nucleophilic and influencing the conditions required for reactions such as acylation or alkylation.

The difluoromethyl group is increasingly recognized in medicinal chemistry for its unique ability to act as a lipophilic hydrogen bond donor. While the C-H bond is typically a very weak hydrogen bond donor, the presence of two highly electronegative fluorine atoms polarizes the C-H bond in the -CHF₂ group, enabling it to participate in hydrogen bonding.

Research has shown that the difluoromethyl group can function as a hydrogen bond donor on a scale comparable to that of thiophenol, aniline, and other amine groups. This characteristic allows the -CHF₂ group to serve as a bioisostere—a substituent that retains similar biological properties—for more traditional hydrogen bonding groups like hydroxyl (-OH), thiol (-SH), or even amine (-NH₂) groups.

The "lipophilic" nature of this bioisostere is another key feature. Replacing a polar group like a hydroxyl with a -CHF₂ group can increase the lipophilicity of a molecule, which may enhance properties such as cell membrane permeability. However, this effect is context-dependent, and the change in lipophilicity (measured as ΔlogP) can range from a slight decrease to a moderate increase.

| Property | Description | Significance for 1-(difluoromethyl)-1H-indol-4-amine |

|---|---|---|

| Hydrogen Bond Donor | The polarized C-H bond in the -CHF₂ group can donate a hydrogen bond to a suitable acceptor (e.g., an oxygen or nitrogen atom). | Allows for novel intramolecular or intermolecular interactions, potentially influencing protein-ligand binding. |

| Bioisosterism | Can mimic the function of -OH, -SH, or -NH₂ groups in biological systems. | Offers a strategy for modifying the physicochemical properties of the parent molecule while potentially retaining biological activity. |

| Lipophilicity | Generally increases lipophilicity compared to polar groups like -OH, potentially improving pharmacokinetic properties. | The N-CHF₂ group contributes to the overall lipophilic character of the molecule. |

Exploration of Novel Reaction Pathways and Catalytic Systems for Derivatization

The derivatization of the 1-(difluoromethyl)-1H-indol-4-amine scaffold can be approached by targeting the indole ring, the 4-amino group, or the difluoromethyl group itself. Modern organic synthesis offers a variety of catalytic systems to achieve selective functionalization.

C-H Functionalization: Transition metal-catalyzed C-H functionalization has emerged as a powerful tool for directly modifying aromatic and heterocyclic cores. For indoles, palladium catalysis is frequently used to achieve C-H bond sulfonylation, typically at the C2 position, by employing a directing group on the indole nitrogen. This approach involves a three-component reaction that can proceed under mild conditions. Ruthenium and cobalt-based catalyst systems have also been successfully used to couple indoles with gem-difluoroalkenes, involving both C-H bond activation and C-F bond cleavage. These methods could be adapted to selectively functionalize the C2, C3, or C7 positions of the 1-(difluoromethyl)-1H-indol-4-amine core, depending on the catalyst and directing group strategy employed.

Electrochemical and Photochemical Methods: Recent advances include green and efficient electrochemical methods for the difluoromethylation of indoles at the C2 position using reagents like sodium difluoromethanesulfinate under catalyst- and oxidant-free conditions. Photoinduced, catalyst-free difluoromethylation-cyclization reactions have also been developed, utilizing electron donor-acceptor (EDA) complexes under visible light. While these methods typically install a difluoromethyl group, the principles can be extended to other radical-based derivatizations of the indole ring system.

Reactions of the 4-Amino Group: The 4-amino group can undergo standard transformations such as N-alkylation, acylation, and sulfonylation. The reduced basicity and nucleophilicity resulting from the N1-difluoromethyl substituent must be considered when selecting reaction conditions. Furthermore, the amine can be used to direct ortho-lithiation or other metallation reactions to functionalize the C5 position of the indole ring. Copper-catalyzed three-component coupling reactions have been developed for synthesizing 3-aminoindoles and could potentially be adapted for further modification at or near the 4-amino position.

Advanced Computational Chemistry Studies on 1 Difluoromethyl 1h Indol 4 Amine and Its Complexes

Quantum Chemical Calculations for Electronic and Structural Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), offer a robust framework for predicting molecular geometry, stability, and electronic characteristics with high accuracy. acs.orgmdpi.com

Density Functional Theory (DFT) for Molecular Geometry and Stability

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. mdpi.com For 1-(difluoromethyl)-1H-indol-4-amine, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), can be used to determine its optimized molecular geometry. ijrar.org These calculations would reveal bond lengths, bond angles, and dihedral angles that correspond to the molecule's most stable conformation (ground state).

The stability of the molecule can be further assessed by analyzing its thermochemical parameters, such as enthalpy, entropy, and Gibbs free energy, which can be calculated using DFT. jocpr.com For instance, comparing the Gibbs free energy of different isomers or conformers allows for the identification of the most stable structure.

Table 1: Hypothetical Optimized Geometrical Parameters of 1-(difluoromethyl)-1H-indol-4-amine using DFT (B3LYP/6-311++G(d,p))

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C2-C3 | 1.38 Å |

| N1-C2 | 1.37 Å | |

| N1-C8a | 1.39 Å | |

| C4-N (amine) | 1.37 Å | |

| C1'-N1 (difluoromethyl) | 1.45 Å | |

| C1'-F | 1.36 Å | |

| Bond Angle | C2-N1-C8a | 108.5° |

| N1-C2-C3 | 110.0° | |

| C3a-C4-N (amine) | 121.5° | |

| Dihedral Angle | C3-C3a-C4-C5 | 179.8° |

Note: The data in this table is hypothetical and serves as an illustrative example of the types of parameters obtained from DFT calculations.

Molecular Electrostatic Potentials and Charge Distribution Analysis

The molecular electrostatic potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP map visually represents the electrostatic potential on the electron density surface, with different colors indicating regions of varying potential. Typically, red regions signify negative electrostatic potential (electron-rich areas, susceptible to electrophilic attack), while blue regions indicate positive electrostatic potential (electron-deficient areas, prone to nucleophilic attack).

Frontier Molecular Orbital (HOMO/LUMO) Analysis and Reactivity Descriptors

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (E_LUMO - E_HOMO) is an important indicator of molecular stability and reactivity. irjweb.com A smaller HOMO-LUMO gap suggests higher reactivity.

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These descriptors provide a quantitative measure of the molecule's reactivity. irjweb.com

Table 2: Hypothetical Frontier Molecular Orbital Energies and Reactivity Descriptors for 1-(difluoromethyl)-1H-indol-4-amine

| Parameter | Value (eV) |

| HOMO Energy | -5.8 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap (ΔE) | 4.6 |

| Electronegativity (χ) | 3.5 |

| Chemical Hardness (η) | 2.3 |

| Global Electrophilicity Index (ω) | 2.66 |

Note: The data in this table is hypothetical and serves as an illustrative example based on general principles for similar molecules. irjweb.com

Molecular Docking and Virtual Screening for Target Identification

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug discovery to predict how a small molecule (ligand), such as 1-(difluoromethyl)-1H-indol-4-amine, might interact with a protein target.

Ligand-Protein Docking Algorithms and Scoring Functions

Molecular docking simulations employ various search algorithms to explore the conformational space of the ligand within the protein's binding site. Common algorithms include genetic algorithms, Monte Carlo methods, and fragment-based methods. derpharmachemica.com Once a set of possible binding poses is generated, a scoring function is used to estimate the binding affinity for each pose. These scoring functions can be force-field-based, empirical, or knowledge-based, and they calculate a score that reflects the free energy of binding. researchgate.net A lower docking score generally indicates a more favorable binding interaction. nih.gov

High-Throughput Virtual Screening Methodologies

High-throughput virtual screening (HTVS) is a computational method used to screen large libraries of compounds against a biological target. nih.gov This approach allows for the rapid identification of potential hit compounds from vast chemical databases. In the context of 1-(difluoromethyl)-1H-indol-4-amine, while it is a specific molecule, the principles of HTVS could be applied to screen a library of its derivatives against a panel of potential protein targets to identify those with the highest predicted binding affinity. synplechem.com The process typically involves preparing a 3D structure of the target protein, defining the binding site, and then systematically docking each compound from the library into this site, followed by ranking based on the scoring function. nih.gov

Molecular Dynamics Simulations for Conformational Ensembles and Binding Kinetics

Molecular dynamics (MD) simulations provide a powerful lens to observe the behavior of molecules over time, offering insights into their dynamic nature, stability in complex environments, and interactions with biological macromolecules. nih.govnih.gov

To understand how 1-(difluoromethyl)-1H-indol-4-amine interacts with a potential protein target, such as a kinase or a G-protein coupled receptor, MD simulations are employed to assess the stability of the docked protein-ligand complex. These simulations, often run for hundreds of nanoseconds, track the atomic movements and provide data on the durability of the binding pose predicted by molecular docking. nih.govscielo.br

Key metrics for evaluating complex stability include:

Root Mean Square Deviation (RMSD): The RMSD of the ligand with respect to its starting pose is monitored throughout the simulation. A stable RMSD value, typically below 3 Å after initial equilibration, suggests the ligand remains securely in the binding pocket. In contrast, a continuously increasing RMSD indicates the ligand may be dissociating from the protein. nih.gov

Root Mean Square Fluctuation (RMSF): This metric highlights the flexibility of different parts of the protein. Residues in the binding pocket that interact with the ligand are expected to show lower RMSF values, indicating stabilizing interactions.

Hydrogen Bond Analysis: The formation and breakage of hydrogen bonds between the ligand and protein are critical for binding affinity. The amine group and the indole (B1671886) nitrogen of 1-(difluoromethyl)-1H-indol-4-amine are potential hydrogen bond donors, while the difluoromethyl group can act as a weak hydrogen bond acceptor. nih.gov Stable hydrogen bonds that persist for a high percentage of the simulation time are considered crucial for anchoring the ligand. researchgate.net

| Parameter | Simulation Time (ns) | Average Ligand RMSD (Å) | Key H-Bond Interactions (Residue) | H-Bond Occupancy (%) |

| Initial Docked Pose | 0 | 0.0 | ASP189, GLU91 | 100 |

| MD Simulation | 200 | 2.1 ± 0.4 | ASP189, GLU91, SER190 (water-mediated) | > 85 (ASP189), > 70 (GLU91) |

Table 1: Illustrative Molecular Dynamics Simulation Data for a 1-(difluoromethyl)-1H-indol-4-amine-Kinase Complex. This table presents hypothetical yet representative data from a 200 ns MD simulation. The stable ligand RMSD and high-occupancy hydrogen bonds suggest a stable binding mode.

Solvation plays a critical role in molecular recognition and binding affinity. Computational studies must accurately account for the effect of the solvent, which is typically water in biological systems. nih.gov Two primary approaches are used:

Explicit Solvent Models: These models treat individual solvent molecules (e.g., TIP3P or SPC/E water models) as part of the simulation system. This method provides the most detailed and accurate representation of specific solute-solvent interactions, such as hydrogen bonds with water molecules in a binding pocket. pitt.edu However, it is computationally expensive due to the large number of atoms. arxiv.org

Implicit Solvent Models: These models, such as the Generalized Born (GB) or Poisson-Boltzmann (PB) surface area models, represent the solvent as a continuous medium with a defined dielectric constant. fu-berlin.de This approach significantly reduces computational cost and allows for more efficient sampling. arxiv.org A hybrid "cluster-continuum" approach, which includes a few explicit water molecules in the first solvation shell and treats the rest with an implicit model, often provides a good balance of accuracy and efficiency, particularly for charged species. researchgate.net

The choice of model can influence the calculated binding free energies. For 1-(difluoromethyl)-1H-indol-4-amine, an explicit model would be crucial for accurately capturing the behavior of the polar amine and the unique interactions of the difluoromethyl group with water.

| Solvation Model | Calculated Solvation Free Energy (kcal/mol) | Computational Cost (Relative Units) |

| Implicit (GB/SA) | -9.8 | 1x |

| Explicit (TIP3P Water Box) | -11.2 | ~20x |

| Hybrid (1-shell explicit + implicit) | -10.9 | ~5x |

Table 2: Comparison of Solvation Free Energies for 1-(difluoromethyl)-1H-indol-4-amine using Different Solvent Models. This illustrative data shows how different models can yield varying results, with explicit models typically predicting more favorable solvation for polar molecules at a higher computational expense.

QM/MM Hybrid Methods for Accurate Interaction Energy Calculations

While MD simulations rely on classical force fields, these methods cannot accurately describe electronic effects like polarization, charge transfer, or the breaking and forming of covalent bonds. Quantum Mechanics/Molecular Mechanics (QM/MM) hybrid methods address this limitation by treating a small, critical region of the system (e.g., the ligand and key active site residues) with high-level quantum mechanics, while the rest of the protein and solvent are treated with classical molecular mechanics. nih.govnih.gov

This partitioning allows for a highly accurate calculation of the interaction energies between the ligand and the protein's active site. nih.gov For 1-(difluoromethyl)-1H-indol-4-amine, a QM/MM approach would be ideal for:

Characterizing Non-Covalent Interactions: Accurately modeling the electronic nature of the C-F···H hydrogen bond and π-π or cation-π interactions involving the indole ring.

Calculating Reaction Barriers: If the compound acts as an inhibitor that forms a covalent bond, QM/MM can model the reaction pathway and determine the activation energy.

Refining Partial Charges: The electron distribution in the molecule can be polarized by the protein environment. QM/MM captures this effect, providing more accurate electrostatic interaction energies than classical force fields. q-chem.com

| Interaction Component | Energy Contribution (kcal/mol) |

| Electrostatic | -15.2 |

| Van der Waals | -9.8 |

| Polarization | -4.5 |

| Charge Transfer | -1.1 |

| Total QM/MM Interaction Energy | -30.6 |

Table 3: Example QM/MM Interaction Energy Decomposition for 1-(difluoromethyl)-1H-indol-4-amine in a Protein Binding Site. This table provides a hypothetical breakdown of the interaction energies calculated with a QM/MM method, highlighting the importance of electrostatic and polarization effects that are modeled with high accuracy.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Relevant Parameters

Before a compound can be considered for further development, its pharmacokinetic properties must be evaluated. In silico ADME prediction tools use quantitative structure-property relationship (QSPR) models to estimate these properties based on the molecule's structure, providing an early assessment of its drug-likeness. sciensage.info Numerous platforms, such as SwissADME, ADMETLab, and pkCSM, are used for these predictions. researchgate.netmdpi.com

For 1-(difluoromethyl)-1H-indol-4-amine, key predicted parameters would include:

Absorption: Parameters like lipophilicity (LogP), topological polar surface area (TPSA), and water solubility are calculated to predict oral bioavailability and human intestinal absorption. mdpi.com

Distribution: Predictions include blood-brain barrier (BBB) permeability and plasma protein binding, which determine where the compound travels in the body.

Metabolism: The model predicts which cytochrome P450 (CYP) enzymes are likely to metabolize the compound and whether the compound is likely to inhibit these enzymes, which is crucial for assessing potential drug-drug interactions. nih.gov

Excretion: Total clearance and renal clearance predictions help estimate the compound's half-life.

Toxicity: Predictions for properties like hERG inhibition (cardiotoxicity) and mutagenicity (e.g., AMES test) provide an early warning of potential safety liabilities.

| ADME Parameter | Predicted Value | Interpretation |

| Absorption | ||

| Molecular Weight | 182.17 g/mol | Fulfills Lipinski's Rule (<500) |

| LogP (Lipophilicity) | 2.15 | Good balance for permeability and solubility |

| TPSA | 41.5 Ų | High probability of good intestinal absorption (<140 Ų) |

| Water Solubility | Moderately Soluble | Acceptable for oral formulation |

| Distribution | ||

| BBB Permeant | Yes | Potential for CNS activity |

| Plasma Protein Binding | ~85% | Moderate binding |

| Metabolism | ||

| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions |

| CYP3A4 Inhibitor | No | Low risk of interaction with a major metabolic pathway |

| Excretion | ||

| Total Clearance (log ml/min/kg) | 0.35 | Moderate clearance rate |

| Drug-Likeness | ||

| Lipinski's Rule Violations | 0 | Good drug-like properties |

| hERG Inhibition | Low Probability | Low risk of cardiotoxicity |

Table 4: Representative In Silico ADME Prediction Profile for 1-(difluoromethyl)-1H-indol-4-amine. This table summarizes typical ADME parameters generated by computational models, suggesting the compound has a generally favorable drug-like profile but may present a risk of inhibiting the CYP2D6 enzyme.

Sophisticated Analytical Methodologies for Research Scale Characterization of 1 Difluoromethyl 1h Indol 4 Amine

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the characterization of synthetic compounds, offering highly accurate mass measurements that can confirm the elemental composition of a molecule. Unlike standard mass spectrometry, HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure mass-to-charge ratios (m/z) to within a few parts per million (ppm) of the theoretical value.

For 1-(difluoromethyl)-1H-indol-4-amine, HRMS is used to verify its molecular formula, C₉H₈F₂N₂. The instrument detects the protonated molecule, [M+H]⁺, and measures its mass with extreme precision. This experimental mass is then compared to the theoretical (calculated) mass. A close match between the two values provides strong evidence for the correct elemental formula, ruling out other potential formulas with the same nominal mass. Electrospray ionization (ESI) is a common soft ionization technique used for this purpose, as it minimizes fragmentation and keeps the molecule intact for precise mass measurement.

Table 1: Representative HRMS Data for Formula Confirmation

| Parameter | Value |

| Molecular Formula | C₉H₈F₂N₂ |

| Species (Adduct) | [M+H]⁺ |

| Calculated m/z | 183.0783 |

| Representative Found m/z | 183.0785 |

| Mass Accuracy | < 3 ppm |

Note: The "Found m/z" is a representative value illustrating typical accuracy. Experimental results for similar fluorinated heterocyclic compounds often show mass accuracy well within 5 ppm.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei—primarily ¹H, ¹³C, and ¹⁹F for this compound—NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

A combination of one-dimensional NMR experiments is essential for the initial structural assessment of 1-(difluoromethyl)-1H-indol-4-amine.

¹H NMR: This experiment provides information on the number and type of protons in the molecule. The spectrum would be expected to show distinct signals for the aromatic protons on the indole (B1671886) ring, the amine (-NH₂) protons, the proton on the difluoromethyl group (-CHF₂), and the protons at positions 2 and 3 of the indole core. The difluoromethyl proton typically appears as a characteristic triplet due to coupling with the two equivalent fluorine atoms (¹JHF).

¹⁹F NMR: As fluorine is a key element in this compound, ¹⁹F NMR is crucial. It provides direct information about the chemical environment of the fluorine atoms. For the -CHF₂ group, a single signal is expected, which will appear as a doublet in a proton-coupled ¹⁹F spectrum due to coupling with the adjacent proton (¹JFH). The chemical shift is indicative of the electronic environment of the difluoromethyl group.

¹³C NMR: This spectrum reveals the number of unique carbon environments. The carbon of the difluoromethyl group (-CHF₂) is readily identifiable as a triplet in the proton-coupled spectrum due to one-bond coupling to the two fluorine atoms (¹JCF). The other carbon signals correspond to the eight carbons of the indole ring system, with their chemical shifts influenced by the electron-donating amine group and the electron-withdrawing difluoromethyl group on the nitrogen.

Table 2: Expected ¹H NMR Spectral Data for 1-(difluoromethyl)-1H-indol-4-amine

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -CHF₂ | 6.8 – 7.4 | Triplet (t) | ²JHF ≈ 55-60 Hz |

| Indole H2, H3 | 6.5 – 7.5 | Doublets or Triplets | J ≈ 3 Hz |

| Indole H5, H6, H7 | 6.7 – 7.8 | Doublets or Triplets | J ≈ 7-9 Hz |

| -NH₂ | 3.5 – 5.0 | Broad Singlet (br s) | N/A |

Note: Chemical shifts are predictive and based on data for analogous indole structures. The exact positions will depend on the solvent and experimental conditions.

Table 3: Expected ¹³C and ¹⁹F NMR Spectral Data for 1-(difluoromethyl)-1H-indol-4-amine

| Nucleus | Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity (Proton Decoupled) | Coupling Constant (J, Hz) |

| ¹³C | -C HF₂ | 110 – 120 | Triplet (t) | ¹JCF ≈ 240-250 Hz |

| Aromatic & Indole Cs | 100 – 140 | Singlets | N/A | |

| ¹⁹F | -CHF ₂ | -90 to -130 | Singlet | N/A |

Note: The ¹³C chemical shift of the -CHF₂ carbon and its coupling to fluorine are highly characteristic.

While 1D NMR provides foundational data, two-dimensional (2D) NMR experiments are necessary to piece the structural puzzle together definitively.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It would be used to trace the connectivity of the protons around the benzene (B151609) ring portion of the indole (H5, H6, H7) and to confirm the relationship between the H2 and H3 protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to. This is essential for unambiguously assigning the ¹³C signals for all protonated carbons in the molecule. For example, it would directly link the triplet signal in the ¹H spectrum to the triplet carbon signal of the CHF₂ group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies atoms that are close to each other in space, regardless of whether they are connected through bonds. This is particularly useful for confirming regiochemistry and stereochemistry. For this molecule, NOESY could show spatial proximity between the -CHF₂ group's proton and the H2 and H7 protons of the indole ring, further solidifying the structural assignment.

Advanced Chromatographic Techniques for Separation and Purification in Research Studies

Chromatography is fundamental for separating the target compound from reaction byproducts, starting materials, and other impurities, as well as for assessing its final purity.

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of non-volatile compounds like 1-(difluoromethyl)-1H-indol-4-amine. A reversed-phase HPLC method is typically employed, where the compound is passed through a column packed with a nonpolar stationary phase (like C18) using a polar mobile phase. The purity is assessed by integrating the area of the peak corresponding to the product and comparing it to the total area of all peaks detected, often by a UV detector set to a wavelength where the indole chromophore absorbs strongly (e.g., ~254 nm). Coupling HPLC with a mass spectrometer (HPLC-MS) can provide mass confirmation for each peak, enhancing confidence in peak identification.

Table 4: Typical HPLC Method Parameters for Purity Analysis

| Parameter | Typical Condition |

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid or Trifluoroacetic Acid |

| Mobile Phase B | Acetonitrile or Methanol + 0.1% of the same acid |

| Gradient | A time-programmed gradient from high %A to high %B |

| Flow Rate | 1.0 mL/min |

| Detector | UV-Vis Diode Array Detector (DAD) and/or Mass Spectrometer (MS) |

Direct analysis of 1-(difluoromethyl)-1H-indol-4-amine by Gas Chromatography-Mass Spectrometry (GC-MS) is challenging. The primary amine group makes the molecule polar and capable of hydrogen bonding, which leads to poor peak shape and potential thermal degradation in the hot GC injection port.

To overcome this, derivatization is required to make the molecule more volatile and thermally stable. The active hydrogens on the amine group are replaced with nonpolar protecting groups. Common derivatization reactions include:

Silylation: Reacting the amine with a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) to form a silyl (B83357) derivative.

Acylation: Reacting the amine with an acylating agent like trifluoroacetic anhydride (B1165640) (TFAA) to form an amide derivative.

Once derivatized, the compound can be readily analyzed by GC-MS, which provides excellent separation and definitive identification based on the mass spectrum of the derivative. This method is particularly useful for detecting trace amounts of the compound in complex mixtures.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal information regarding bond lengths, bond angles, and the spatial orientation of molecules relative to one another in the solid state. As of this writing, a specific single-crystal X-ray diffraction study for 1-(difluoromethyl)-1H-indol-4-amine has not been reported in publicly available literature. However, the principles of the technique and data from structurally related indole derivatives allow for a detailed prediction of its solid-state characteristics. acs.orgiucr.orgiucr.org

Based on analyses of similar indole compounds, a hypothetical set of crystallographic data can be proposed to illustrate the type of information that would be obtained. acs.orgiucr.org

Interactive Data Table: Representative Crystallographic Parameters for Substituted Indole Analogs

| Parameter | Example Value | Description |

| Crystal System | Orthorhombic | A crystal system where the unit cell has three unequal axes at 90° angles. acs.org |

| Space Group | Pna2₁ | A common non-centrosymmetric space group for indole derivatives. acs.org |

| a (Å) | 8.5 - 9.5 | Unit cell length along the a-axis. |

| b (Å) | 10.0 - 11.0 | Unit cell length along the b-axis. |

| c (Å) | 12.0 - 13.0 | Unit cell length along the c-axis. |

| α, β, γ (°) | 90 | Unit cell angles. |

| Volume (ų) | 1020 - 1250 | The volume of the unit cell. |

| Z | 4 | The number of molecules per unit cell. |

| Note: The values presented in this table are hypothetical and are based on typical findings for substituted indole derivatives. acs.orgiucr.org They do not represent experimental data for 1-(difluoromethyl)-1H-indol-4-amine. |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful non-destructive method for identifying functional groups and probing molecular structure. While complete, assigned experimental spectra for 1-(difluoromethyl)-1H-indol-4-amine are not widely published, a detailed predictive analysis of its vibrational modes can be conducted by examining its constituent parts: the 4-aminoindole (B1269813) core and the N-difluoromethyl group.

IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to the molecule's vibrational modes, while Raman spectroscopy measures the inelastic scattering of monochromatic light. The selection rules for the two techniques are different, often providing complementary information.

The key functional groups in 1-(difluoromethyl)-1H-indol-4-amine each give rise to characteristic vibrational bands:

Amine Group (-NH₂): The primary amine will exhibit two N-H stretching bands in the 3300–3500 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes. An NH₂ scissoring (bending) vibration is expected to appear around 1600 cm⁻¹.

Indole Ring: The aromatic C-H stretching vibrations typically occur in the 3100–3000 cm⁻¹ range. A series of complex C=C stretching vibrations within the fused ring system appears between 1450 and 1620 cm⁻¹. montclair.eduunlp.edu.ar

Difluoromethyl Group (-CHF₂): The C-H bond in the difluoromethyl group has a characteristic stretching frequency. More significantly, the C-F bonds lead to strong absorption bands in the fingerprint region of the IR spectrum. The symmetric and asymmetric C-F stretching modes are expected in the 1400–1050 cm⁻¹ range. nih.govias.ac.in Studies on related trifluoromethyl compounds show that C-CF₃ stretching modes appear near 1330 cm⁻¹, and it is expected that C-CF₂H modes will be in a similar region. ias.ac.in

A detailed assignment of the expected vibrational frequencies is presented in the table below.

Interactive Data Table: Predicted Vibrational Frequencies and Assignments for 1-(difluoromethyl)-1H-indol-4-amine

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected IR Intensity | Expected Raman Intensity |

| 3500 - 3300 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) | Medium | Weak |

| 3150 - 3000 | C-H Aromatic Stretch | Indole Ring | Medium-Weak | Strong |

| 3000 - 2970 | C-H Stretch | Difluoromethyl (-CHF₂) | Medium-Weak | Medium |

| 1650 - 1580 | N-H Scissoring (Bending) | Primary Amine (-NH₂) | Medium-Strong | Weak |

| 1620 - 1450 | C=C Ring Stretching | Indole Ring | Medium-Strong | Medium-Strong |

| 1400 - 1050 | C-F Asymmetric & Symmetric Stretch | Difluoromethyl (-CHF₂) | Very Strong | Medium-Weak |

| 900 - 650 | C-H Out-of-Plane Bending | Indole Ring | Strong | Weak |

| Note: These are predicted frequency ranges based on characteristic group frequencies from spectroscopic studies of related indole, amine, and organofluorine compounds. montclair.eduunlp.edu.arnih.govias.ac.in Actual peak positions and intensities may vary. |

The combination of X-ray crystallography and vibrational spectroscopy provides a powerful toolkit for the unambiguous structural characterization of 1-(difluoromethyl)-1H-indol-4-amine at the molecular and solid-state levels, forming an essential basis for any further research into its chemical properties and potential applications.

Strategic Integration and Future Perspectives of 1 Difluoromethyl 1h Indol 4 Amine As a Core Scaffold in Chemical Innovation

Contribution to Chemical Library Generation for Phenotypic and Target-Based Screening Programs

The generation of diverse and well-curated chemical libraries is fundamental to modern drug discovery, powering both phenotypic and target-based screening campaigns. 1-(difluoromethyl)-1H-indol-4-amine serves as an exemplary starting point for library synthesis due to the unique combination of its structural features. crysdotllc.com The indole (B1671886) core provides a rigid, biologically relevant framework, while the difluoromethyl group at the N1 position imparts improved metabolic stability and modulates electronic properties. frontiersin.orgbohrium.com

The most critical feature for library generation is the 4-amino group, which acts as a versatile chemical handle for combinatorial derivatization. Through standard reactions such as amidation, sulfonylation, reductive amination, and urea (B33335) formation, a vast array of substituents can be readily introduced. This allows for the systematic exploration of the chemical space around the indole core, generating thousands of distinct compounds from a single scaffold. nih.gov These libraries, populated with novel fluorinated indole derivatives, are invaluable for screening against a wide range of biological targets, from kinases and G-protein coupled receptors to novel targets identified in phenotypic screens. nih.govchemdiv.com

Table 1: Favorable Attributes of 1-(difluoromethyl)-1H-indol-4-amine for Screening Library Generation

| Feature | Contribution to Chemical Library Design |

| Indole Scaffold | A privileged structure in medicinal chemistry, known to interact with numerous biological targets. nih.gov |

| N1-Difluoromethyl Group | Enhances metabolic stability, increases lipophilicity, and acts as a hydrogen bond donor, improving pharmacokinetic profiles. frontiersin.orgrsc.org |

| C4-Amino Group | Provides a highly versatile point for chemical derivatization, enabling the creation of large, diverse compound libraries. |

| Structural Rigidity | The fused bicyclic system provides a degree of conformational constraint, which can lead to higher affinity binding. nih.gov |

Application in Privileged Scaffold Modification and Derivatization for Novel Chemical Entities

A privileged scaffold is a molecular framework that is capable of binding to multiple biological targets. The indole ring system is a classic example of such a scaffold. nih.gov The modification of these core structures is a proven strategy for developing novel chemical entities (NCEs) with improved potency, selectivity, and drug-like properties. 1-(difluoromethyl)-1H-indol-4-amine is an ideal substrate for this approach.

Table 2: Potential Derivatization Reactions for Novel Chemical Entity (NCE) Synthesis

| Reaction Type | Reagent Class | Resulting Functional Group | Potential Impact |

| Acylation | Carboxylic Acids / Acid Chlorides | Amide | Introduces a wide variety of R-groups, explores hydrogen bonding. |

| Sulfonylation | Sulfonyl Chlorides | Sulfonamide | Modulates acidity and introduces rigid aromatic or aliphatic groups. |

| Reductive Amination | Aldehydes / Ketones | Secondary/Tertiary Amine | Increases basicity and introduces new chiral centers. |

| Urea/Thiourea Formation | Isocyanates / Isothiocyanates | Urea / Thiourea | Adds hydrogen bond donors/acceptors with defined geometries. |

Enabling Scaffold for Macrocyclization and Peptidomimetic Design in Drug Discovery Research

Macrocycles and peptidomimetics represent a growing class of therapeutics designed to tackle challenging targets like protein-protein interactions. rsc.org These molecules often benefit from conformational constraint, which can improve affinity and metabolic stability. While direct evidence for the use of 1-(difluoromethyl)-1H-indol-4-amine in reported macrocyclization is limited, its structure presents clear theoretical potential as an enabling scaffold.

The 4-amino group can serve as a key nucleophile in a ring-closing reaction. For example, in a peptidomimetic context, a linear peptide could be synthesized with an electrophilic C-terminus (e.g., a thioester). The 4-amino group of the indole scaffold could then be used to displace the thioester, forming a stable amide bond and cyclizing the molecule. nih.gov This would create a macrocycle where the rigid, fluorinated indole core is integrated into the backbone, serving to organize the peptide side chains in a specific three-dimensional orientation. This pre-organization can be highly beneficial for binding to extended, shallow surfaces on target proteins. The difluoromethyl group would further enhance the drug-like properties of the resulting macrocycle. unibo.it

Emerging Roles in Advanced Materials Science and Agrochemical Research (Academic and Theoretical Exploration)

The unique electronic properties and structural motifs of fluorinated indoles suggest potential applications beyond medicine, notably in materials science and agrochemical research. rsc.orgamericanelements.com The incorporation of a difluoromethyl group can significantly alter the physical and chemical properties of organic molecules, making them attractive for theoretical exploration in these fields. rsc.org

In materials science, indole derivatives are investigated for their potential as organic semiconductors and components in optoelectronic devices. The electron-withdrawing nature of the difluoromethyl group, combined with the electron-donating potential of the amino group, could create a "push-pull" system within the indole scaffold, which is a common design strategy for creating organic materials with interesting photophysical properties.

In agrochemical research, the difluoromethyl group is a well-established feature in many modern fungicides and pesticides. researchgate.netacs.org It often enhances the biological activity and metabolic stability of the parent compound. acs.org The 1-(difluoromethyl)-1H-indol-4-amine scaffold could serve as a starting point for the synthesis of novel agrochemicals. Derivatization of the amino group could lead to new compounds with potent fungicidal or insecticidal activity, leveraging the established bioactivity of both the indole core and the difluoromethyl moiety. bohrium.comevitachem.com

Outlook for the Development of Next-Generation Fluorinated Indole Derivatives and Their Research Trajectories

The future of drug discovery and chemical research will increasingly rely on the ability to create molecules with precisely tailored properties. Fluorinated indole derivatives are poised to be at the forefront of this movement, and building blocks like 1-(difluoromethyl)-1H-indol-4-amine are critical enablers of this progress. nih.govfrontiersin.org

Future research trajectories will likely focus on several key areas. First, the continued use of this scaffold in generating larger and more sophisticated screening libraries, including DNA-encoded libraries (DECLs), will provide starting points for novel therapeutics. nih.gov Second, the application of this building block in creating covalent inhibitors, where the 4-amino group could be functionalized with a reactive electrophile, is a promising avenue. Finally, a deeper exploration of its use in macrocyclic and peptidomimetic design could unlock new ways to drug previously "undruggable" targets. rsc.org As synthetic methodologies advance, the strategic incorporation of the difluoromethyl group via scaffolds like 1-(difluoromethyl)-1H-indol-4-amine will remain a key strategy for producing next-generation chemical entities with superior performance in medicine, agriculture, and beyond. bohrium.comresearchgate.net

Q & A

Q. What synthetic methodologies are recommended for preparing 1-(difluoromethyl)-1H-indol-4-amine, and how can reaction conditions be optimized?

The synthesis typically involves introducing the difluoromethyl group to an indole precursor. A plausible route includes:

- Step 1 : Halogenation of 1H-indol-4-amine at the 1-position, followed by difluoromethylation using reagents like sodium difluoromethanesulfinate (DFMS) or fluoroform-derived agents under transition metal catalysis (e.g., Cu or Pd) .

- Optimization : Reaction parameters (temperature, solvent polarity, catalyst loading) should be systematically varied using Design of Experiments (DoE) to maximize yield. For example, polar aprotic solvents (DMF, DMSO) and temperatures of 80–100°C often enhance difluoromethylation efficiency .

Q. How should researchers characterize the structural integrity and purity of 1-(difluoromethyl)-1H-indol-4-amine?

Key analytical methods include:

- NMR Spectroscopy : 1H and 13C NMR to confirm indole ring substitution patterns, supplemented by 19F NMR to verify the difluoromethyl group (-CF2H) resonance at ~-110 to -120 ppm .

- HPLC-MS : To assess purity (>95% recommended for biological assays) and detect trace byproducts (e.g., monofluorinated derivatives) .

- X-ray Crystallography : For unambiguous confirmation of stereochemistry and crystal packing effects, if single crystals are obtainable .

Advanced Research Questions

Q. What biological targets or mechanisms are plausible for 1-(difluoromethyl)-1H-indol-4-amine, based on structural analogs?

The compound’s indole core and difluoromethyl group suggest potential interactions with:

- Enzyme Inhibition : Analogous to difluoromethyl-pyrazole derivatives (e.g., succinate dehydrogenase inhibition in fungi ), the compound may target oxidoreductases or kinases.

- Receptor Binding : Fluorine’s electronegativity enhances binding affinity to hydrophobic pockets in receptors (e.g., serotonin or dopamine receptors common to indole derivatives) .

- Mechanistic Studies : Use radiolabeled (3H/14C) analogs to track target engagement or surface plasmon resonance (SPR) for real-time binding kinetics .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Discrepancies may arise from:

- Purity Variability : Impurities (e.g., residual solvents or regioisomers) can skew bioassay results. Implement rigorous purification (e.g., preparative HPLC) and batch-to-batch consistency checks .

- Assay Conditions : Standardize cell-based assays (e.g., pH, serum concentration) to minimize variability. For antifungal studies, follow CLSI guidelines for MIC determinations .

- Stereochemical Effects : If chirality is present (e.g., at the difluoromethyl group), separate enantiomers via chiral chromatography and test individually .

Q. What computational strategies predict the pharmacokinetic and pharmacodynamic (PK/PD) properties of 1-(difluoromethyl)-1H-indol-4-amine?

Advanced in silico approaches include:

- Molecular Docking : Screen against Protein Data Bank (PDB) targets (e.g., cytochrome P450 enzymes) to identify binding modes and affinity trends .

- QSAR Modeling : Correlate structural descriptors (e.g., LogP, polar surface area) with bioavailability or metabolic stability using datasets from related indole derivatives .

- ADMET Prediction : Tools like SwissADME or ADMETLab 2.0 can estimate solubility, CYP inhibition, and toxicity risks .

Methodological Considerations

- Synthetic Reproducibility : Document reaction conditions meticulously (e.g., inert atmosphere for moisture-sensitive steps) and characterize intermediates (e.g., via TLC or IR) .

- Biological Assay Design : Include positive controls (e.g., known enzyme inhibitors) and validate findings across multiple cell lines or in vivo models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.